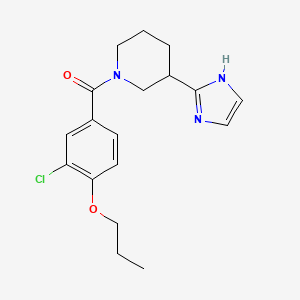

![molecular formula C17H18N4O2 B5523568 6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various innovative approaches, reflecting the compound's versatile nature. A notable method includes the copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, presenting a novel route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common structural motif in numerous natural products and pharmaceuticals (Lei et al., 2016). Another method involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, to efficiently synthesize 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines, showcasing the reaction's broad substrate scope and good functional group tolerance (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been explored through various studies. For instance, the structure of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile was elucidated, highlighting the planarity of the imidazo[1,2-a]pyridine group and the disorder in the placement of F atoms in the trifluoromethyl group and the methyl H atoms (Fun et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, yielding compounds with potential applications as fluorescent probes for ions like mercury, as demonstrated by the reaction of β-lactam carbenes with 2-pyridyl isonitriles (Shao et al., 2011). Another fascinating reaction involves the palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, leading to novel structures through CO insertion and C-H bond activation (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as their crystal structure and hydrogen bonding patterns, have been detailed in studies focusing on compounds like 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. These analyses reveal the intricacies of molecular interactions and the stability of these compounds under various conditions (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including reactivity and potential as corrosion inhibitors, have been investigated in the context of their utility in various applications. For instance, a study on a newly synthesized derivative of imidazo[1,2-a]pyridine demonstrated its effectiveness as a corrosion inhibitor for carbon steel in saline media, highlighting the practical applications of these compounds beyond pharmaceuticals (Kubba & Al-Joborry, 2020).

Aplicaciones Científicas De Investigación

Anthelmintic Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, such as those explored by Bochis et al. (1981), were synthesized and tested for their potential as anthelmintics. These analogues, prepared by reacting appropriate aminopyridines and carbamates, did not exhibit the potency of the benchmark compound against Nematospiroides dubius in mice, indicating the specificity of structural requirements for biological activity in this class of compounds (Bochis et al., 1981).

Copper-Catalyzed Cross Coupling

Lei et al. (2016) reported an efficient copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes. This transformation provided a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals, highlighting the compound's utility in drug development and organic synthesis (Lei et al., 2016).

Corrosion Inhibition

Kubba and Al-Joborry (2020) investigated a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solutions. Their findings support a physical adsorption mechanism, with the adsorption following the Langmuir isotherm, demonstrating the compound's application in materials science and engineering (Kubba & Al-Joborry, 2020).

Fluorescent Probes

Shao et al. (2011) demonstrated the use of novel imidazo[1,2-a]pyridine derivatives synthesized via a one-pot reaction as efficient fluorescent probes for mercury ions. This illustrates the compound's potential in environmental monitoring and analytical chemistry, particularly for the detection of heavy metals in various mediums (Shao et al., 2011).

Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds have been recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Deep et al. (2016) reviewed the structural modifications of this scaffold to discover and develop novel therapeutic agents, emphasizing the compound's significance in drug discovery and development (Deep et al., 2016).

Propiedades

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-5-6-16-18-13(10-20(16)9-11)17(22)21-7-3-4-14(21)15-8-12(2)19-23-15/h5-6,8-10,14H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQEAQYCUSVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC3C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

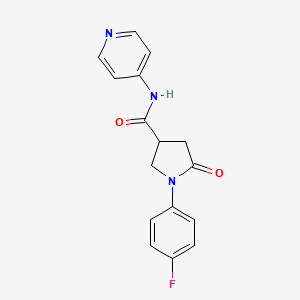

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)

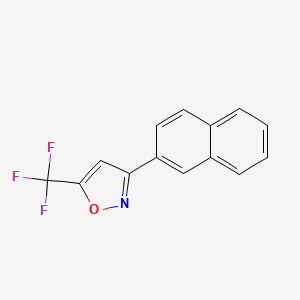

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

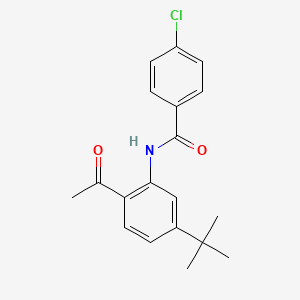

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)